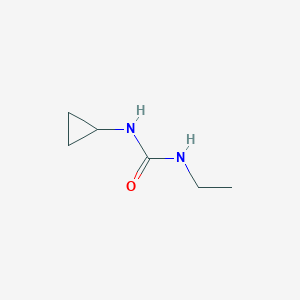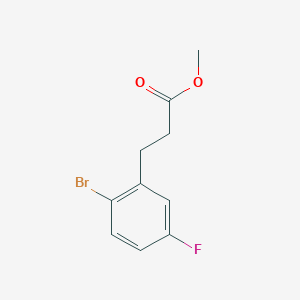
3-Methyl-2-(propan-2-yl)-2H-azirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3-methyl-2H-azirine is a heterocyclic organic compound characterized by a three-membered ring containing one nitrogen atom. This compound is part of the azirine family, known for their high ring strain and significant reactivity. The presence of an isopropyl group and a methyl group on the azirine ring makes this compound unique and of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methyl-2H-azirine can be achieved through several methods:
Neber Rearrangement: This classical approach involves the rearrangement of oxime derivatives in the presence of a base.
Decomposition of Vinyl Azides: This method involves the thermal or photolytic decomposition of vinyl azides to form azirines.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions.
Oxidative Cyclization of Enamine Derivatives: Enamines can be cyclized oxidatively to form azirines.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines
Industrial Production Methods: Industrial production of 2-isopropyl-3-methyl-2H-azirine typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
2-Isopropyl-3-methyl-2H-azirine undergoes various chemical reactions due to its strained ring structure:
Oxidation: The compound can be oxidized to form oxazoles or other oxygen-containing heterocycles.
Reduction: Reduction reactions can open the azirine ring, leading to the formation of amines or other nitrogen-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the azirine ring, leading to the formation of substituted azirines.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., thiols, amines). .
Applications De Recherche Scientifique
2-Isopropyl-3-methyl-2H-azirine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s reactivity makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling or modification.
Medicine: Azirine derivatives have shown potential as antimicrobial and antifungal agents, making them candidates for drug development.
Industry: The compound is used in the synthesis of polymers and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 2-isopropyl-3-methyl-2H-azirine involves its high ring strain and electrophilic nature. The azirine ring can interact with nucleophilic sites in biological molecules, such as amino acid residues in proteins. This interaction can lead to covalent modifications of the target molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
2-Isopropyl-3-methyl-2H-azirine can be compared with other azirine derivatives:
Azirinomycin: A natural azirine with antimicrobial properties.
Dysidazirine: A long-chain azirine with structural similarities to sphingosine, showing antifungal activity.
Antazirine: An azirine derivative with antifungal properties.
Propriétés
Numéro CAS |
60349-73-7 |
|---|---|
Formule moléculaire |
C6H11N |
Poids moléculaire |
97.16 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-yl-2H-azirine |
InChI |
InChI=1S/C6H11N/c1-4(2)6-5(3)7-6/h4,6H,1-3H3 |
Clé InChI |
QDWUXNIBWIWTRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)



![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)





![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)



